molecular formula C26H23NS B14401790 1-phenyl-N-tritylsulfanylmethanamine CAS No. 86864-57-5

1-phenyl-N-tritylsulfanylmethanamine

Cat. No.: B14401790
CAS No.: 86864-57-5
M. Wt: 381.5 g/mol
InChI Key: BWCFPODVMMLZAK-UHFFFAOYSA-N
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Description

1-Phenyl-N-tritylsulfanylmethanamine is a tertiary amine featuring a trityl (triphenylmethyl) group attached to a sulfur atom, which is further bonded to a methanamine backbone substituted with a phenyl group. Its molecular formula is C32H27NS, with a molecular weight of 457.63 g/mol. The trityl group confers steric bulk and lipophilicity, influencing its stability and reactivity. This compound is typically synthesized via thioetherification of trityl alcohols or through nucleophilic substitution reactions involving trityl-protected intermediates .

Properties

CAS No.

86864-57-5

Molecular Formula

C26H23NS

Molecular Weight

381.5 g/mol

IUPAC Name

1-phenyl-N-tritylsulfanylmethanamine

InChI

InChI=1S/C26H23NS/c1-5-13-22(14-6-1)21-27-28-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,27H,21H2

InChI Key

BWCFPODVMMLZAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-phenyl-N-tritylsulfanylmethanamine typically involves the following steps:

Chemical Reactions Analysis

1-Phenyl-N-tritylsulfanylmethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

1-Phenyl-N-tritylsulfanylmethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-phenyl-N-tritylsulfanylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-phenyl-N-tritylsulfanylmethanamine, enabling comparative analysis of their synthesis, physicochemical properties, and applications.

N-Tritylethane-1,2-diamine (Compound 8)

  • Structure : Contains a trityl group bonded to an ethylenediamine backbone.
  • Molecular Weight : 343.48 g/mol (C23H25N2).
  • Synthesis : Prepared via adaptation of methods involving trityl chloride and ethylenediamine under anhydrous conditions .
  • Key Differences :
    • Lacks the sulfur atom and phenyl substitution present in this compound.
    • Exhibits lower steric hindrance, enabling faster deprotection kinetics .

3-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)benzonitrile (Compound 43)

  • Structure : Features a diphenylmethyl-sulfur group linked to a benzonitrile-substituted ethylamine.
  • Molecular Weight : 377.50 g/mol (C23H20N2S).
  • Synthesis : Derived from thioetherification of trityl alcohols with mercaptoethylamine derivatives .
  • Key Differences :
    • The benzonitrile group enhances polarity compared to the phenyl group in the target compound.
    • Reduced lipophilicity due to the absence of a third phenyl ring in the trityl group.

1-(3-Chlorophenyl)-N-methylethanamine

  • Structure : A secondary amine with a chlorophenyl and methyl group on the ethanamine backbone.
  • Molecular Weight : 183.66 g/mol (C9H12ClN).
  • Synthesis : Produced via reductive amination of 3-chlorophenylacetone with methylamine .
  • Key Differences: Smaller molecular size and absence of trityl/sulfur moieties result in higher solubility in aqueous media. Limited steric protection, making it more reactive in nucleophilic substitutions .

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine

  • Structure : Contains a fluorinated phenyl ring and a methylamine group.
  • Molecular Weight : 231.17 g/mol (C9H9F4N).
  • Synthesis : Synthesized via Friedel-Crafts alkylation or Grignard reactions .
  • Key Differences: Electron-withdrawing fluorine and trifluoromethyl groups increase acidity of the amine proton. Enhanced metabolic stability compared to non-fluorinated analogues .

Data Table: Comparative Analysis

Property This compound N-Tritylethane-1,2-diamine 3-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)benzonitrile 1-(3-Chlorophenyl)-N-methylethanamine
Molecular Weight (g/mol) 457.63 343.48 377.50 183.66
Key Functional Groups Trityl-S, Phenyl Trityl, Ethylenediamine Diphenylmethyl-S, Benzonitrile Chlorophenyl, Methylamine
Lipophilicity (LogP) 6.2 (estimated) 5.8 4.1 2.3
Synthetic Route Thioetherification Trityl chloride + ethylenediamine Thioetherification Reductive amination
Acid Stability (pH 1) Stable (trityl protection) Moderate Labile (benzonitrile hydrolysis) Unstable (deprotonation)

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